molecular formula C8H7N3O B10905654 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B10905654
M. Wt: 161.16 g/mol
InChI Key: DZCCHGVOXAFCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

    Oxidation: 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 5-Methylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to downstream effects on various biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and reactions.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-3-11-8(10-6)7(5-12)4-9-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCCHGVOXAFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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